1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one
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Overview
Description
1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one is an organic compound that features both bromine and fluorine substituents on a phenyl ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-hydroxybenzaldehyde and 4-fluorobenzaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems would enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-hydroxyphenyl)-2-phenylethan-1-one: Lacks the fluorine substituent.
1-(4-Fluoro-2-hydroxyphenyl)-2-(4-bromophenyl)ethan-1-one: The positions of bromine and fluorine are swapped.
1-(4-Bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)ethan-1-one: Chlorine instead of fluorine.
Uniqueness
1-(4-Bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethan-1-one is unique due to the specific combination of bromine and fluorine substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-10-3-6-12(14(18)8-10)13(17)7-9-1-4-11(16)5-2-9/h1-6,8,18H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAMNJXRNBNFSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Br)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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